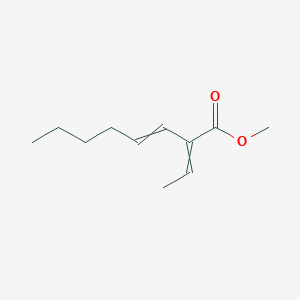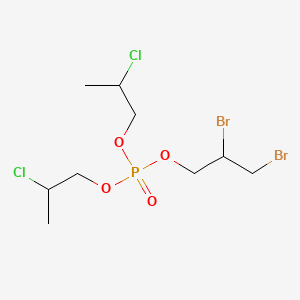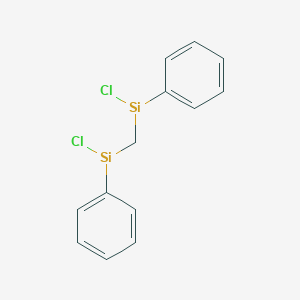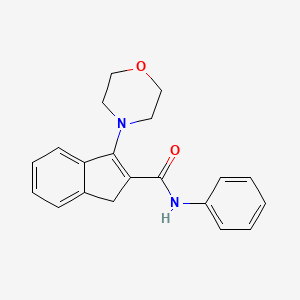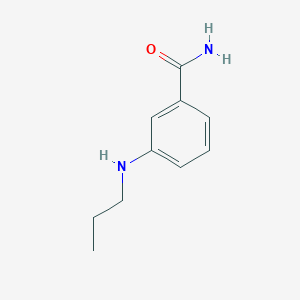![molecular formula C18H14N2O3S B14300323 1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-72-3](/img/structure/B14300323.png)
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene ring, a hydrazinylidene group, and an ethenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted naphthalene or phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{2-[3-(Methanesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- 1-{2-[3-(Benzene sulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
Uniqueness
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to the presence of the ethenesulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications.
Propiedades
Número CAS |
116369-72-3 |
|---|---|
Fórmula molecular |
C18H14N2O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[(3-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3S/c1-2-24(22,23)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)21/h2-12,21H,1H2 |
Clave InChI |
SHXASGFHMUNIER-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

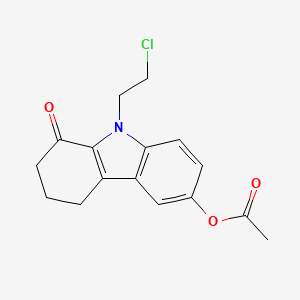
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)

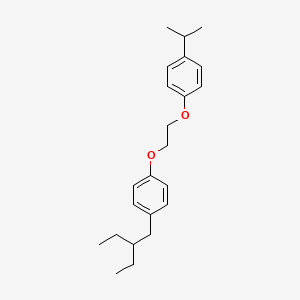
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
